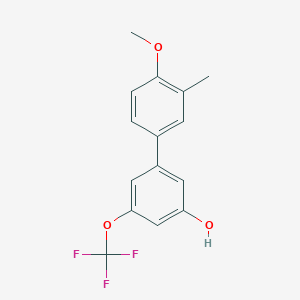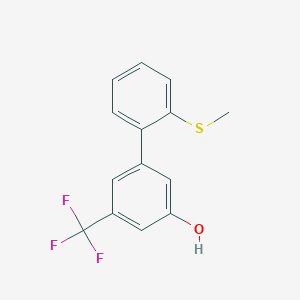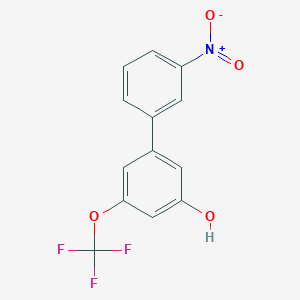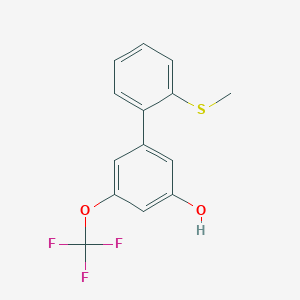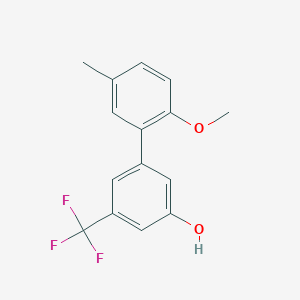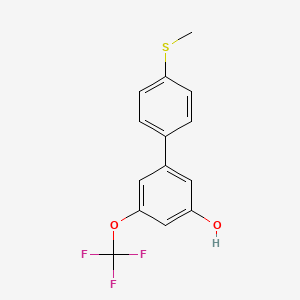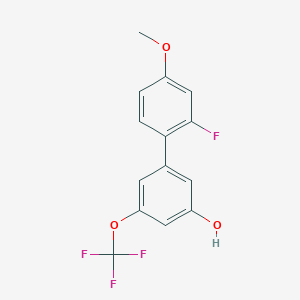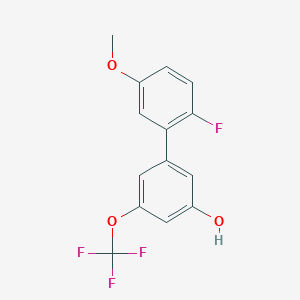
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMOP) is a synthetic compound that is widely used in scientific research for its unique biochemical and physiological properties. It is a highly effective reagent for organic synthesis and has been studied extensively in the laboratory for its potential applications in various fields.
Scientific Research Applications
5-MTP-3-TFMOP has been extensively studied in the laboratory for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a pharmaceutical intermediate. It has also been used as an inhibitor of enzymes, as an antioxidant, and as a fluorescent dye for imaging and biosensing applications.
Mechanism of Action
5-MTP-3-TFMOP is a highly reactive compound and its mechanism of action is not fully understood. However, it is known that it can act as a Lewis acid, meaning it can accept electrons from other molecules. This enables it to form covalent bonds with other molecules, allowing it to act as a catalyst in organic synthesis. Additionally, it can act as an inhibitor of enzymes, as an antioxidant, and as a fluorescent dye.
Biochemical and Physiological Effects
5-MTP-3-TFMOP has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and NADH oxidase. Additionally, it has been shown to exhibit antioxidant activity, as well as to possess anti-inflammatory and antifungal properties. It has also been shown to have cytotoxic effects on certain cancer cell lines.
Advantages and Limitations for Lab Experiments
5-MTP-3-TFMOP has several advantages for use in laboratory experiments. It is highly reactive and can be used in a variety of reactions, making it a useful reagent for organic synthesis. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that 5-MTP-3-TFMOP is a hazardous compound and should be handled with caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
Future Directions
Given the potential applications of 5-MTP-3-TFMOP in various fields, there are many potential future directions for research. These could include further studies into its biochemical and physiological effects, such as its ability to inhibit enzymes, act as an antioxidant, and possess anti-inflammatory and antifungal properties. Additionally, further research could be conducted into its potential applications as a pharmaceutical intermediate, as a fluorescent dye, and as a catalyst in the synthesis of heterocyclic compounds. Finally, further research into its stability and storage requirements could be conducted, as well as research into its potential toxicity and safety.
Synthesis Methods
5-MTP-3-TFMOP can be synthesized using a variety of techniques such as reaction with Grignard reagents, reduction of an ester, or reaction with an alkyl halide. The most common synthesis method involves the reaction of 3-methylthiophenol with trifluoromethanesulfonic anhydride, followed by hydrolysis and purification. The reaction is typically conducted in an inert solvent such as acetonitrile or dimethylformamide, and the product is isolated by column chromatography.
properties
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-4-2-3-9(7-13)10-5-11(18)8-12(6-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWJVVGNRYTAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylthiophenyl)-3-trifluoromethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

